molecular formula C18H13ClN4O2 B2622831 2-(4-chlorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione CAS No. 2034347-83-4

2-(4-chlorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione

Cat. No.: B2622831
CAS No.: 2034347-83-4
M. Wt: 352.78
InChI Key: GNBYVDJWSKSGIH-UHFFFAOYSA-N
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Description

2-(4-chlorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4O2/c19-14-8-6-13(7-9-14)12-23-18(25)22-11-10-21(17(24)16(22)20-23)15-4-2-1-3-5-15/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBYVDJWSKSGIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CN3C(=NN(C3=O)CC4=CC=C(C=C4)Cl)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-(4-chlorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-(4-chlorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione involves its interaction with molecular targets such as kinases. The compound has been shown to inhibit the activity of c-Met and VEGFR-2 kinases, which are involved in cancer cell proliferation and angiogenesis . By binding to these kinases, the compound disrupts their signaling pathways, leading to the inhibition of cancer cell growth and induction of apoptosis.

Comparison with Similar Compounds

Similar compounds to 2-(4-chlorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione include other triazolopyrazine derivatives such as:

The uniqueness of 2-(4-chlorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione lies in its specific substitution pattern and its ability to inhibit multiple kinases, making it a promising candidate for further drug development.

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